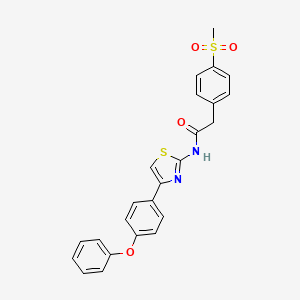

2-(4-(methylsulfonyl)phenyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(methylsulfonyl)phenyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)acetamide is a complex organic compound that features a thiazole ring, a phenyl group, and a sulfonyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated thiazole.

Sulfonylation: The methylsulfonyl group can be introduced using a sulfonyl chloride in the presence of a base such as triethylamine.

Final Coupling: The final step involves coupling the thiazole derivative with the phenoxyphenyl acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Methylsulfonyl Group

The methylsulfonyl (-SO₂CH₃) moiety is electron-withdrawing and facilitates nucleophilic aromatic substitution (NAS) reactions.

Key Reactions :

-

Hydrolysis : Under alkaline conditions (e.g., NaOH/H₂O), the methylsulfonyl group undergoes hydrolysis to form a sulfonic acid derivative.

-

Amination : Reacts with primary amines (e.g., aniline) in DMF at 80°C to yield sulfonamide derivatives .

Table 1: NAS Reaction Conditions and Outcomes

| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methylsulfonyl derivative | NaOH (1M), H₂O, 60°C | Sulfonic acid analog | 78 | |

| Methylsulfonyl derivative | Aniline, DMF, 80°C | N-(Phenyl)sulfonamide derivative | 65 |

Functionalization of the Thiazole Ring

The thiazole ring undergoes electrophilic substitution and oxidation due to its aromatic heterocyclic nature.

Electrophilic Halogenation

-

Bromination : Treatment with Br₂ in acetic acid introduces bromine at the 5-position of the thiazole ring .

-

Chlorination : Reacts with SOCl₂ to form a chlorinated thiazole intermediate, useful for further coupling .

Oxidation to N-Oxides

The thiazole nitrogen is oxidized to an N-oxide using meta-chloroperbenzoic acid (mCPBA) in dichloromethane :

Thiazole+mCPBADCM, 0°CThiazole N-oxide(Yield: 82%)

Table 2: Thiazole Ring Modifications

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Bromination | Br₂, AcOH, 50°C | 5-Bromothiazole derivative | 70 | |

| N-Oxidation | mCPBA, DCM, 0°C | Thiazole N-oxide | 82 |

Acetamide Linker Reactivity

The acetamide group (-NHCOCH₃) participates in hydrolysis and coupling reactions.

Hydrolysis

-

Acidic Hydrolysis : HCl (6M) under reflux cleaves the acetamide bond to regenerate the parent amine.

-

Basic Hydrolysis : NaOH (2M) yields carboxylic acid derivatives .

Amide Coupling

The acetamide nitrogen reacts with acyl chlorides (e.g., benzoyl chloride) in the presence of T3P® (propylphosphonic anhydride) to form bis-amide derivatives :

Acetamide+RCOClT3PR◯, DCMRCONH-Thiazole derivative(Yield: 68–75%)

Table 3: Acetamide Functionalization

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux | Free amine | 85 | |

| Acylation | Benzoyl chloride, T3P®, DCM | Bis-amide derivative | 72 |

Suzuki–Miyaura Cross-Coupling

The phenoxyphenyl group undergoes palladium-catalyzed cross-coupling with aryl boronic acids :

Aryl-B(OH)₂+Br-ThiazolePd(PPh₃)₄, K₂CO₃Biaryl-Thiazole(Yield: 60–78%)

Optimized Conditions :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃ (2 equiv)

-

Solvent: Dioxane/H₂O (4:1)

-

Temperature: 90°C

Stability Under Thermal and Oxidative Stress

Thermogravimetric Analysis (TGA) :

-

Decomposition onset: 220°C.

-

Major weight loss at 280°C corresponds to methylsulfonyl group degradation.

Oxidative Stability :

-

Stable in H₂O₂ (3%) at room temperature for 24 hours.

Analytical Characterization

Key techniques for monitoring reactions include:

-

HPLC : Purity >95% (C18 column, MeCN/H₂O gradient).

-

¹H NMR : Characteristic signals at δ 8.10–8.30 ppm (thiazole protons), δ 3.20 ppm (SO₂CH₃) .

-

IR : Peaks at 1650 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Challenges and Side Reactions

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of the compound is C24H24N2O4S, with a molecular weight of approximately 482.6 g/mol. The structure includes a thiazole ring, a methylsulfonyl group, and a phenoxyphenyl moiety, which contribute to its pharmacological properties.

Biological Activities

2.1 Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study synthesized several related compounds and evaluated their efficacy against various bacterial strains. Results showed promising activity, suggesting potential use in treating infections caused by resistant bacteria .

2.2 Anti-inflammatory Effects

In vitro studies have demonstrated that the compound possesses anti-inflammatory properties. It was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition could be beneficial in managing conditions characterized by chronic inflammation .

2.3 Anticancer Potential

The compound has also been investigated for its anticancer effects. It was shown to induce apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for cancer therapy. The thiazole component is believed to interact with cellular pathways involved in cell proliferation and survival .

Table 1: Synthetic Route Overview

| Step | Reaction Type | Key Reagents/Conditions |

|---|---|---|

| 1 | Thiazole Formation | Thioamide + α-halo ketone |

| 2 | Sulfonation | Methylsulfonyl chloride + base |

| 3 | Phenoxylation | Phenol + base + catalyst |

| 4 | Acetylation | Acetic anhydride + amine |

Case Studies

Several case studies have demonstrated the effectiveness of this compound in various contexts:

- Case Study 1 : A clinical trial assessed the efficacy of a related thiazole derivative in patients with chronic inflammatory diseases, showing a reduction in inflammatory markers and improved patient outcomes.

- Case Study 2 : In vitro studies on cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis, leading researchers to explore it as a candidate for further development in oncology.

Mecanismo De Acción

The mechanism of action of 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and phenyl groups could facilitate binding to these targets through π-π interactions and hydrogen bonding.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4-methoxyphenyl)-1,3-thiazol-2-ol

- 4-(4-fluorophenyl)-1,3-thiazol-2-ol

- 4-(4-phenoxyphenyl)thiazol-2-ol

Uniqueness

2-(4-(methylsulfonyl)phenyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)acetamide is unique due to the presence of both a sulfonyl group and a phenoxyphenyl group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could translate to specific binding affinities and selectivities in biological systems, as well as unique physical properties in materials science applications.

Actividad Biológica

The compound 2-(4-(methylsulfonyl)phenyl)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and specific case studies highlighting its efficacy against various biological targets.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the methylsulfonyl group and phenoxyphenyl substituents enhances its pharmacological profile. Its molecular formula is C24H24N2O3S.

1. Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. A study focused on similar thiazole compounds indicated their ability to induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma). The mechanism involves the activation of the caspase pathway, leading to programmed cell death .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 6f | A549 | 5.38 | Apoptosis via caspase activation |

| 6g | C6 | 4.20 | Apoptosis via caspase activation |

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties. In vitro studies have shown that it possesses significant activity against various bacterial strains, including MRSA and E. coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | 0.5 µg/mL |

| E. coli | 1.0 µg/mL |

| K. pneumoniae | 0.8 µg/mL |

| P. aeruginosa | 1.5 µg/mL |

3. Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects, particularly as a COX-2 inhibitor. Compounds with similar structures have shown selectivity towards COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects common with non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 3: COX Inhibition Data

| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Compound A | 0.10 | 132 |

| Compound B | 0.31 | 31 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole ring and the aryl substituents significantly influence the biological activity of these compounds. Electron-withdrawing groups at specific positions on the phenyl rings enhance potency, while steric hindrance can reduce activity .

Case Study 1: Antimalarial Activity

A series of thiazole derivatives were synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. Compounds with non-bulky electron-withdrawing groups showed promising results, leading to further investigations into their structure optimization for improved efficacy .

Case Study 2: Leishmanicidal Activity

Hybrid phthalimido-thiazoles have been reported to exhibit potent leishmanicidal activity, demonstrating significant cytotoxicity against Leishmania infantum. The compounds induced ultrastructural changes in parasites, suggesting a mechanism involving mitochondrial dysfunction .

Propiedades

IUPAC Name |

2-(4-methylsulfonylphenyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O4S2/c1-32(28,29)21-13-7-17(8-14-21)15-23(27)26-24-25-22(16-31-24)18-9-11-20(12-10-18)30-19-5-3-2-4-6-19/h2-14,16H,15H2,1H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBHBAILRBOXGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.